

ML-290: A Novel Small Molecule Agonist for Anti-Fibrotic Gene Activation

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. [1][2][3] Therapeutic options remain limited. **ML-290**, a potent and selective small molecule agonist of the relaxin family peptide receptor 1 (RXFP1), has emerged as a promising antifibrotic agent.[1][4] This technical guide provides a comprehensive overview of **ML-290**, detailing its mechanism of action, its role in the activation of anti-fibrotic gene programs, and the experimental methodologies used to characterize its effects. The information presented is intended to support researchers, scientists, and drug development professionals in the exploration of **ML-290** and related compounds as potential therapeutics for fibrotic diseases.

Introduction to ML-290 and its Target: RXFP1

Fibrosis is the result of a dysregulated wound-healing process, where persistent injury and inflammation lead to the continuous activation of myofibroblasts and excessive deposition of ECM proteins, primarily collagen. Key signaling molecules, such as transforming growth factor-beta (TGF-β), are central to driving this pro-fibrotic response.

The relaxin peptide has demonstrated significant anti-fibrotic properties in various preclinical models. However, its therapeutic application is hampered by a short half-life. **ML-290** is a small molecule agonist designed to overcome this limitation by activating the cognate receptor for



relaxin, RXFP1, a G protein-coupled receptor. As a non-peptidic molecule, **ML-290** offers improved stability and pharmacokinetic properties, making it a more viable candidate for chronic therapeutic use. Studies have shown that **ML-290** effectively replicates the anti-fibrotic effects of relaxin, demonstrating its potential in treating conditions such as liver fibrosis.

Mechanism of Action and Signaling Pathways

ML-290 functions as a biased allosteric agonist at the human RXFP1 receptor. Its binding initiates a cascade of intracellular signaling events that collectively counter pro-fibrotic stimuli.

G-Protein Coupling and Second Messenger Activation

Upon binding to RXFP1, **ML-290** promotes the coupling of the receptor to several G-proteins, including Gαs and GαoB, with weaker coupling to Gαi3. This leads to the modulation of intracellular second messengers. In various cell types, including human primary vascular endothelial and smooth muscle cells, **ML-290** has been shown to increase the accumulation of both cyclic AMP (cAMP) and cyclic GMP (cGMP). This signaling profile is indicative of vasodilatory and anti-fibrotic properties.

Antagonism of TGF-β1/Smad Signaling

A critical component of **ML-290**'s anti-fibrotic activity is its ability to interfere with the canonical TGF- β 1 signaling pathway, a primary driver of fibrosis. In human cardiac fibroblasts (HCFs) and hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, **ML-290** has been shown to inhibit the TGF- β 1-induced phosphorylation of Smad2 and Smad3. These Smad proteins are key transcriptional regulators that, upon activation, translocate to the nucleus to promote the expression of pro-fibrotic genes, including those for collagens and α -smooth muscle actin (α -SMA). By inhibiting Smad2/3 phosphorylation, **ML-290** effectively blunts the downstream genetic response to TGF- β 1.

Modulation of Extracellular Matrix Remodeling

RNA sequencing analysis has revealed that **ML-290** treatment in TGF-β1-activated hepatic stellate cells primarily affects genes involved in extracellular matrix remodeling and cytokine signaling. **ML-290** has been observed to chronically activate matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of ECM components. This dual action of inhibiting

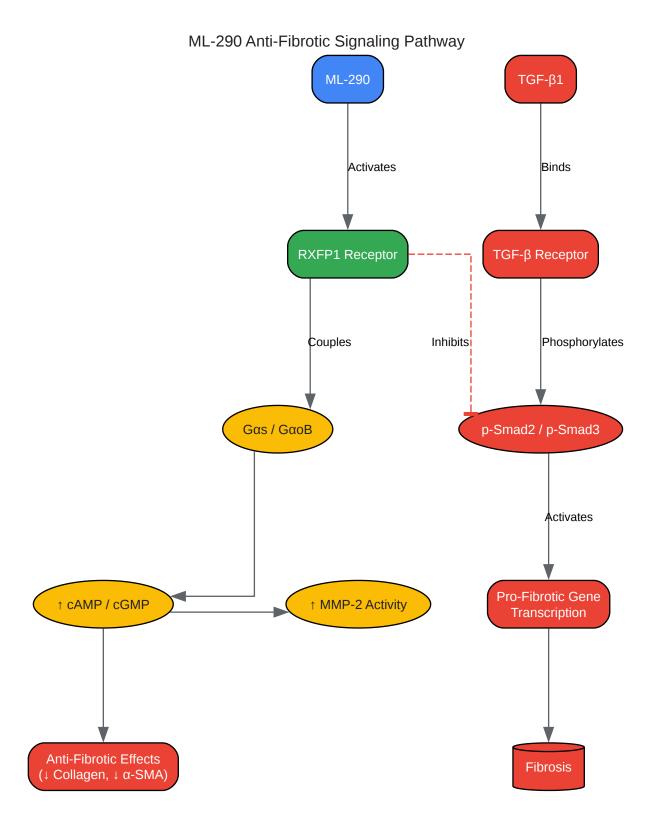






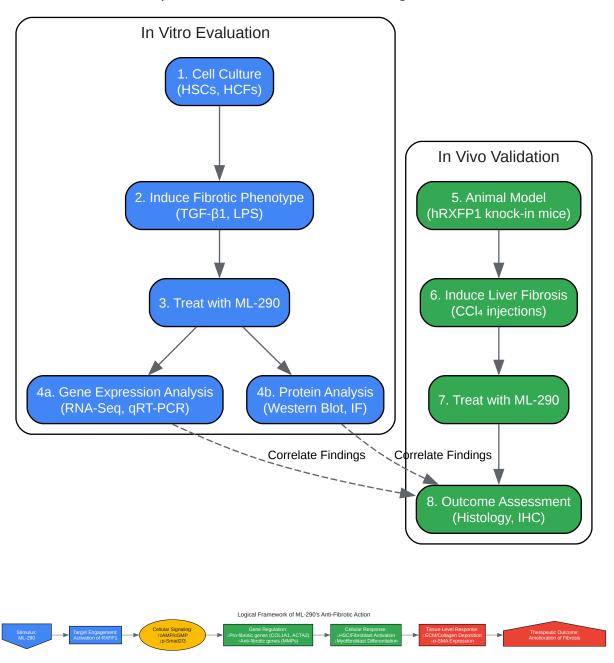
collagen synthesis and promoting its degradation contributes to a net reduction in fibrotic tissue.







Experimental Workflow for Evaluating ML-290



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Fibrosis | Cell Signaling Technology [cellsignal.com]
- 3. Targeting fibrosis, mechanisms and cilinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAT-035 Small Molecule Allosteric Agonist of Relaxin Receptor Ml290 Demonstrates Antifibrotic Properties in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ML-290: A Novel Small Molecule Agonist for Anti-Fibrotic Gene Activation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609136#ml-290-and-its-role-in-anti-fibrotic-gene-activation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com